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molecular formula C14H11NS B601857 1-Cyclopropyl-4-isothiocyanatonaphthalene CAS No. 878671-95-5

1-Cyclopropyl-4-isothiocyanatonaphthalene

Cat. No. B601857
M. Wt: 225.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683087B2

Procedure details

To a mixture of 2 (12.36 g, 47.7 mmol) and triethylamine (9.97 mL, 71.5 mmol) in dichloromethane (400 mL) was added methanesulfonic anhydride (9.3 g, 52.4 mmol) at 0° C. The mixture was stirred for 30 min and poured into saturated aqueous sodium bicarbonate solution. The organic layer was extracted with dichloromethane, dried over sodium sulfate, filtered and concentrated under reduced pressure to give 8-tert-butoxycarbonylamino)naphthalen-2-yl methanesulfonate (3). (14.85 g, 92% yield)
Name
Quantity
12.36 g
Type
reactant
Reaction Step One
Quantity
9.97 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[C:9]2[NH:12]C(=O)OC(C)(C)C)=[CH:4][CH:3]=1.C(N([CH2:25][CH3:26])CC)C.CS(O[S:32]([CH3:35])(=O)=O)(=O)=O.[C:36](=O)(O)[O-].[Na+]>ClCCl>[CH:26]1([C:6]2[C:5]3[C:10](=[CH:11][CH:2]=[CH:3][CH:4]=3)[C:9]([N:12]=[C:35]=[S:32])=[CH:8][CH:7]=2)[CH2:25][CH2:36]1 |f:3.4|

Inputs

Step One
Name
Quantity
12.36 g
Type
reactant
Smiles
OC1=CC=C2C=CC=C(C2=C1)NC(OC(C)(C)C)=O
Name
Quantity
9.97 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
CS(=O)(=O)OS(=O)(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C1=CC=C(C2=CC=CC=C12)N=C=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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